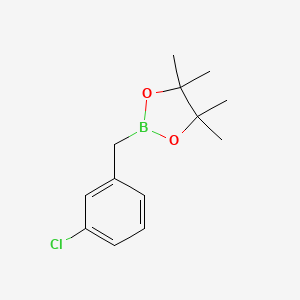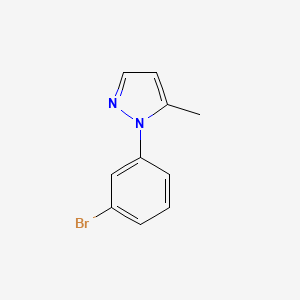
3-Bromo-5-chloro-2-(trifluoromethyl)pyridine
Descripción general
Descripción
“3-Bromo-5-chloro-2-(trifluoromethyl)pyridine” is a chemical compound with the empirical formula C6H2BrClF3N . It has a molecular weight of 260.44 . This compound is used as a building block in the synthesis of various agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, including “3-Bromo-5-chloro-2-(trifluoromethyl)pyridine”, is a key structural motif in active agrochemical and pharmaceutical ingredients . One method involves the iodide displacement with in situ generated (trifluoromethyl)copper .Molecular Structure Analysis
The molecular structure of “3-Bromo-5-chloro-2-(trifluoromethyl)pyridine” includes a pyridine ring with bromo, chloro, and trifluoromethyl substituents .Chemical Reactions Analysis
Trifluoromethylpyridines are used in various chemical reactions due to their unique physicochemical properties . They are used in the protection of crops from pests and have found applications in the pharmaceutical and veterinary industries .Physical And Chemical Properties Analysis
“3-Bromo-5-chloro-2-(trifluoromethyl)pyridine” is a solid with a melting point of 28-32 °C . It has a density of 1.8±0.1 g/cm3 and a boiling point of 210.5±35.0 °C at 760 mmHg . The compound has a molar refractivity of 41.9±0.3 cm3 .Aplicaciones Científicas De Investigación
Metalations and Functionalizations
3-Bromo-5-chloro-2-(trifluoromethyl)pyridine has been studied for its ability to undergo metalations and functionalizations. Research by Cottet et al. (2004) explored regioexhaustive functionalization, converting chloro- and bromo-(trifluoromethyl)pyridines into various carboxylic acids. This showcases the compound's versatility in chemical synthesis, especially in creating derivatized pyridines with potential applications in pharmaceuticals and agrochemicals (Cottet, Marull, Mongin, Espinosa, & Schlosser, 2004).
Spectroscopic and Optical Studies
Vural and Kara (2017) conducted comprehensive spectroscopic studies on 5-Bromo-2-(trifluoromethyl)pyridine. Using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies, they characterized its structure. Their research aids in understanding the electronic and structural properties of the compound, which is essential for its application in material science and molecular engineering (Vural & Kara, 2017).
Logistic Flexibility in Preparation
Another study by Cottet and Schlosser (2004) highlighted the logistical flexibility in preparing isomeric halopyridinecarboxylic acids from compounds like 3-bromo-5-chloro-2-(trifluoromethyl)pyridine. Their work suggests efficient pathways to synthesize complex organic compounds, which could be crucial in developing new drugs or agrochemicals (Cottet & Schlosser, 2004).
Synthesis of Pyrazolo[1,5‐a]Pyridines
Greszler and Stevens (2009) used 2-Chloro-5-(trifluoromethyl)pyridine, a related compound, in the synthesis of Pyrazolo[1,5‐a]Pyridines. This research demonstrates the utility of halogenated pyridines in synthesizing heterocyclic compounds, which are a significant class of compounds in medicinal chemistry (Greszler & Stevens, 2009).
Deprotonative Coupling
Shigeno et al. (2019) explored the deprotonative functionalization of pyridine derivatives, including those with trifluoromethyl groups. This study contributes to the understanding of how such compounds can react under certain conditions, providing insights for chemical synthesis and drug design (Shigeno, Nakaji, Kajima, Nozawa‐Kumada, & Kondo, 2019).
Safety and Hazards
Direcciones Futuras
Trifluoromethylpyridines, including “3-Bromo-5-chloro-2-(trifluoromethyl)pyridine”, are expected to find many novel applications in the future due to their unique properties . They are becoming an increasingly important research topic as the number of applications for these compounds continues to grow .
Propiedades
IUPAC Name |
3-bromo-5-chloro-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClF3N/c7-4-1-3(8)2-12-5(4)6(9,10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXSEIVHZVWQFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20697355 | |
| Record name | 3-Bromo-5-chloro-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20697355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-chloro-2-(trifluoromethyl)pyridine | |
CAS RN |
823222-22-6 | |
| Record name | 3-Bromo-5-chloro-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20697355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methoxy-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1524587.png)
![6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1524588.png)
![4-Methylbenzo[d]thiazol-6-ol](/img/structure/B1524589.png)

![4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1524592.png)
![4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B1524593.png)
![3-Methyl-1H-pyrrolo[3,2-b]pyridin-5-ol](/img/structure/B1524595.png)
![6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1524596.png)




![5-methoxy-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1524605.png)
